Digalactosyl diglyceride

Description

Properties

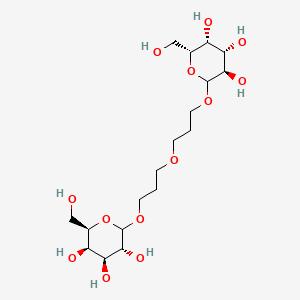

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[3-[3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropoxy]propoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O13/c19-7-9-11(21)13(23)15(25)17(30-9)28-5-1-3-27-4-2-6-29-18-16(26)14(24)12(22)10(8-20)31-18/h9-26H,1-8H2/t9-,10-,11+,12+,13+,14+,15-,16-,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROLUYNBHPUZQU-IIZJPUEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCOC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92457-02-8 | |

| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092457028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C12-24 and C12-24-unsatd. di-, digalactosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Thylakoid Integrity: An In-depth Technical Guide to Digalactosyl Diglyceride (DGDG) Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyl diglyceride (DGDG) is a major structural lipid of photosynthetic membranes in plants and other oxygenic photosynthetic organisms.[1][2] Constituting approximately 25-30% of the total lipids in thylakoid membranes, DGDG plays a critical role in maintaining the structural integrity of these membranes, the function of photosynthetic protein complexes, and the overall efficiency of photosynthesis.[1][3][4] This technical guide provides a comprehensive overview of the DGDG biosynthesis pathway in plants, with a focus on the model organism Arabidopsis thaliana. It details the key enzymes, their subcellular localization, the precursor molecules, and the regulation of the pathway. Furthermore, this guide includes quantitative data on lipid composition, detailed experimental protocols for the study of DGDG biosynthesis, and visual representations of the involved pathways and workflows.

The DGDG Biosynthesis Pathway

In higher plants, DGDG is synthesized in the chloroplast envelope membranes through the action of DGDG synthases.[5] The primary precursor for DGDG synthesis is monogalactosyl diglyceride (MGDG), which itself is synthesized from diacylglycerol (DAG) and UDP-galactose.[2][5] The biosynthesis of DGDG is primarily mediated by two key enzymes, DGD1 and DGD2, which catalyze the transfer of a galactose moiety from a donor molecule to MGDG.[5][6]

Key Enzymes and Their Roles

-

DGD1 (Digalactosyldiacylglycerol Synthase 1): DGD1 is the primary enzyme responsible for the bulk of DGDG synthesis in chloroplasts under normal growth conditions.[5] It is localized to the outer envelope membrane of the chloroplast.[7] DGD1 utilizes UDP-galactose as the galactose donor to convert MGDG to DGDG.[5][8] Mutants lacking DGD1 (dgd1) exhibit a severe reduction in DGDG content (over 90%), leading to impaired growth, reduced photosynthetic efficiency, and altered chloroplast morphology.[5][9]

-

DGD2 (Digalactosyldiacylglycerol Synthase 2): DGD2 is a second DGDG synthase that plays a significant role under specific conditions, particularly phosphate (B84403) limitation.[6][8] Under normal conditions, the expression of DGD2 is low, and it contributes only a minor amount to the total DGDG pool.[5] However, during phosphate deprivation, the expression of DGD2 is strongly induced, and it becomes a key enzyme in synthesizing DGDG.[6][8] This newly synthesized DGDG can partially substitute for phospholipids (B1166683) in extraplastidial membranes, serving as a phosphate-saving mechanism.[5] Like DGD1, DGD2 is located in the outer envelope of the chloroplast and uses UDP-galactose as the galactose donor.[5][6]

-

A Third DGDG Synthesis Activity: Studies on dgd1 dgd2 double mutants have revealed the existence of a third, minor pathway for DGDG synthesis.[3] This activity is independent of DGD1 and DGD2 and is capable of synthesizing DGDG and other oligogalactolipids.[3] This enzyme is also localized to the chloroplast envelope and is thought to be a galactolipid:galactolipid galactosyltransferase (GGGT), which can transfer a galactose molecule from one MGDG to another to form DGDG and diacylglycerol.[1] However, this pathway does not significantly contribute to the net synthesis of DGDG in the plant.[3]

Precursor Supply: The Prokaryotic and Eukaryotic Pathways

The diacylglycerol (DAG) backbone of DGDG originates from two distinct pathways, leading to different fatty acid compositions:

-

The Prokaryotic Pathway: This pathway operates entirely within the chloroplast. It produces DAG with a 16-carbon fatty acid (typically palmitic acid, 16:0) at the sn-2 position of the glycerol (B35011) backbone.

-

The Eukaryotic Pathway: In this pathway, lipids are first assembled in the endoplasmic reticulum (ER) and then imported into the chloroplast. This pathway typically results in DAG with an 18-carbon fatty acid (such as oleic acid, 18:1, or linoleic acid, 18:2) at the sn-2 position.

The relative contribution of these two pathways varies between plant species. Arabidopsis thaliana is a "16:3 plant," meaning a significant portion of its MGDG contains a 16-carbon fatty acid at the sn-2 position, indicative of the prokaryotic pathway's contribution.

Quantitative Data on DGDG and Thylakoid Lipid Composition

The lipid composition of thylakoid membranes is highly conserved and crucial for their function. The following tables summarize the quantitative data on the molar percentage of DGDG and other major lipids in the thylakoid membranes of wild-type and mutant Arabidopsis thaliana.

| Lipid Class | Wild-Type (mol %) | dgd1 Mutant (mol %) | dgd2 Mutant (mol %) | dgd1 dgd2 Double Mutant (mol %) | Reference |

| MGDG | ~50 | - | ~50 | - | [3][4] |

| DGDG | ~25-30 | <10 | ~25-30 | Trace amounts | [3][4][5] |

| SQDG | ~5-12 | - | ~5-12 | - | [3][4] |

| PG | ~5-12 | - | ~5-12 | - | [3][4] |

Table 1: Molar percentage of major lipid classes in thylakoid membranes of Arabidopsis thaliana wild-type and DGDG synthase mutants under normal growth conditions. The data for MGDG, SQDG, and PG in the mutants are often reported as not significantly different from the wild type.

| Condition | Plant Line | MGDG (mol %) | DGDG (mol %) | Reference |

| Normal Phosphate | Wild-Type | - | ~17 | [1] |

| Phosphate Deprivation | Wild-Type | - | ~29 | [1] |

| Normal Phosphate | dgd1 | - | ~1.3 | [1] |

| Phosphate Deprivation | dgd1 | - | ~10 | [1] |

| Normal Phosphate | dgd2 | - | ~17 | [1] |

| Phosphate Deprivation | dgd2 | - | ~25 | [1] |

| Normal Phosphate | dgd1 dgd2 | - | <0.5 | [1] |

| Phosphate Deprivation | dgd1 dgd2 | - | <0.5 | [1] |

Table 2: Changes in DGDG content in Arabidopsis thaliana in response to phosphate deprivation. The molar percentages are relative to the total polar lipid content of the leaves.

Experimental Protocols

Isolation of Intact Chloroplasts from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for isolating chloroplasts suitable for enzyme assays and lipid analysis.

Materials:

-

Arabidopsis thaliana leaves (4-6 weeks old)

-

Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)

-

Wash buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

-

Percoll solutions (40% and 80% (v/v) in wash buffer)

-

Blender or mortar and pestle

-

Miracloth or nylon mesh

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest fresh, healthy leaves and keep them on ice.

-

Homogenize the leaves in ice-cold grinding buffer (approximately 3 mL per gram of tissue) using a blender with short bursts or a pre-chilled mortar and pestle.

-

Filter the homogenate through several layers of Miracloth or nylon mesh into a chilled centrifuge tube.

-

Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the crude chloroplast pellet in a small volume of wash buffer.

-

Prepare a discontinuous Percoll gradient by carefully layering the 40% Percoll solution on top of the 80% Percoll solution in a centrifuge tube.

-

Carefully layer the resuspended chloroplasts on top of the Percoll gradient.

-

Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers.

-

Carefully collect the intact chloroplast band with a Pasteur pipette.

-

Wash the collected chloroplasts by diluting them with at least 5 volumes of wash buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final chloroplast pellet in a minimal volume of wash buffer for immediate use or storage at -80°C.

DGDG Synthase Activity Assay

This assay measures the incorporation of radiolabeled galactose from UDP-[14C]-galactose into DGDG using isolated chloroplasts or chloroplast envelope membranes.

Materials:

-

Isolated intact chloroplasts or chloroplast envelope membranes

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 10 mM MgCl2)

-

MGDG (substrate)

-

UDP-[14C]-galactose (radiolabeled substrate)

-

Chloroform/methanol/water (1:2:0.8, v/v/v) for reaction termination and lipid extraction

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 85:15:10:3.5, v/v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, a known amount of MGDG, and the chloroplast protein extract.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction by adding UDP-[14C]-galactose.

-

Incubate the reaction for a specific time period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the chloroform/methanol/water mixture.

-

Vortex thoroughly to extract the lipids into the organic phase.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Visualize the lipid spots (e.g., using iodine vapor or a phosphorimager).

-

Scrape the silica (B1680970) corresponding to the DGDG spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into DGDG per unit of time and protein.

Analysis of Galactolipids by TLC and GC-MS

This protocol outlines the general steps for the qualitative and quantitative analysis of DGDG and other galactolipids.

Materials:

-

Plant tissue (e.g., leaves)

-

Lipid extraction solvent (e.g., chloroform/methanol, 2:1, v/v)

-

TLC plates and developing solvent (as in the DGDG synthase assay)

-

Iodine chamber for visualization

-

Methanolysis reagent (e.g., 1 N HCl in methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction: Homogenize the plant tissue in the extraction solvent. After extraction, wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop it to separate the different lipid classes. MGDG and DGDG will have distinct retention factors (Rf values).

-

Visualization and Isolation: Visualize the separated lipids using iodine vapor. Scrape the silica corresponding to the DGDG band into a glass tube.

-

Fatty Acid Methyl Ester (FAME) Preparation: Add the methanolysis reagent to the scraped silica and heat at 80°C for 1 hour to convert the fatty acids into their methyl esters.

-

FAME Extraction: After cooling, add hexane and water to the tube, vortex, and centrifuge. Collect the upper hexane phase containing the FAMEs.

-

GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph will separate the different FAMEs based on their volatility, and the mass spectrometer will identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the DGDG biosynthesis pathway and a general workflow for its analysis.

References

- 1. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disruption of the two digalactosyldiacylglycerol synthase genes DGD1 and DGD2 in Arabidopsis reveals the existence of an additional enzyme of galactolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The digalactosyldiacylglycerol (DGDG) synthase DGD1 is inserted into the outer envelope membrane of chloroplasts in a manner independent of the general import pathway and does not depend on direct interaction with monogalactosyldiacylglycerol synthase for DGDG biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Digalactosyldiacylglycerol synthesis in chloroplasts of the Arabidopsis dgd1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of Digalactosyldiacylglycerol (DGDG) Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings related to the identification and characterization of digalactosyldiacylglycerol (B1163852) (DGDG) synthase genes, primarily focusing on the model plant organism Arabidopsis thaliana. DGDG is a crucial glycolipid component of photosynthetic membranes and plays significant roles in membrane structure, photosynthesis, and stress responses, making its biosynthetic enzymes potential targets for agricultural and therapeutic applications.

Introduction to DGDG and DGDG Synthases

Digalactosyldiacylglycerol (DGDG) is one of the most abundant lipids in the thylakoid membranes of chloroplasts in plants and algae.[1][2][3][4] It is essential for the proper structure and function of the photosynthetic apparatus.[5] The synthesis of DGDG is primarily catalyzed by DGDG synthases, which transfer a galactose moiety to monogalactosyldiacylglycerol (B12364196) (MGDG). In Arabidopsis, two main DGDG synthase genes have been identified and characterized: DGD1 and DGD2.[6][7] These enzymes are UDP-galactose dependent and are localized to the outer envelope of chloroplasts.[8][9][10] A third, minor pathway for DGDG synthesis exists, catalyzed by a galactolipid:galactolipid galactosyltransferase (GGGT).[6][8]

Gene Identification and Characterization Workflow

The identification and functional characterization of DGDG synthase genes typically follow a reverse genetics approach, which is illustrated in the workflow below. This process involves the identification of candidate genes, the generation and isolation of mutants, and a series of phenotypic and biochemical analyses.

Caption: Workflow for DGDG synthase gene identification.

Quantitative Data from Mutant Analysis

The analysis of dgd1 and dgd2 mutants has provided significant quantitative insights into the roles of these enzymes. The dgd1 mutant exhibits a drastic reduction in DGDG content, impacting plant growth and photosynthesis, while the dgd2 mutant shows a milder phenotype under normal conditions.[8] The double mutant dgd1 dgd2 is almost completely devoid of DGDG.[11]

| Plant Line | MGDG (mol %) | DGDG (mol %) | PC (mol %) | PE (mol %) | Phenotype | Reference |

| Wild Type (Col-0) | ~50 | ~25 | ~10 | ~5 | Normal growth | [6][12] |

| dgd1 | ~55 | ~2.5 (>90% reduction) | ~12 | ~6 | Stunted growth, reduced photosynthesis | [12][13] |

| dgd2 | ~50 | ~25 | ~10 | ~5 | Wild-type-like under normal conditions | [8] |

| dgd1 dgd2 | ~58 | Trace amounts (<0.5) | ~13 | ~7 | Severely stunted growth, poor photosynthesis | [11] |

Table 1: Comparative lipid composition and phenotype of wild-type and DGDG synthase mutants in Arabidopsis under standard growth conditions. Values are approximate and can vary between studies.

Under phosphate (B84403) deprivation, the expression of both DGD1 and DGD2 is induced, leading to an accumulation of DGDG, which replaces phospholipids (B1166683) in the membranes to conserve phosphate.[7][12]

| Plant Line | Condition | DGDG (mol % of total lipid) | Reference |

| Wild Type | +Pi | ~25 | [6][8] |

| Wild Type | -Pi | Increased | [6][8] |

| dgd1 | -Pi | Increased (less than WT) | [6][8] |

| dgd2 | -Pi | Increased (less than WT) | [6][8] |

| dgd1 dgd2 | -Pi | No significant increase | [6][8] |

Table 2: DGDG content in response to phosphate availability.

Signaling Pathways Involving DGDG Synthesis

Phosphate Starvation Response

Under phosphate-limiting conditions, plants remodel their membrane lipid composition to replace phospholipids with non-phosphorous lipids like DGDG and sulfolipid (SQDG).[4][12] This response is crucial for survival under nutrient-poor conditions.

Caption: DGDG synthesis pathway under phosphate starvation.

DGDG Deficiency and Oxylipin Signaling

A deficiency in DGDG, as seen in the dgd1 mutant, leads to an overproduction of oxylipins, including jasmonic acid (JA).[13] This is likely due to the accumulation of the DGDG precursor, MGDG, which can be a substrate for JA biosynthesis.[13] The elevated JA levels in dgd1 mutants cause downstream effects such as the lignification of phloem cap cells and severely stunted inflorescence stems.[13]

Experimental Protocols

Identification of DGDG Synthase Mutants

-

Database Search: Identify T-DNA insertion lines for the candidate DGDG synthase genes (e.g., DGD1 - At3g11670, DGD2 - At4g00550) from stock centers like the Arabidopsis Biological Resource Center (ABRC).[14]

-

Plant Growth: Grow seeds on MS medium or soil under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C).

-

Genomic DNA Extraction: Extract genomic DNA from leaf tissue of putative mutant and wild-type plants.

-

PCR-based Genotyping: Perform PCR using a combination of gene-specific primers and a T-DNA left border primer to identify homozygous mutant plants.[11]

Lipid Extraction and Analysis

-

Lipid Extraction: Homogenize leaf tissue in a chloroform (B151607):methanol:formic acid (1:2:0.1, v/v/v) solution. Add 1 M KCl and water, vortex, and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids.[15][16]

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica (B1680970) gel TLC plate. Develop the plate in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). Visualize the lipid spots by staining with primuline (B81338) or iodine vapor.[15]

-

Gas Chromatography (GC) for Fatty Acid Composition: Scrape lipid spots from the TLC plate and transmethylate the fatty acids with methanolic HCl. Extract the resulting fatty acid methyl esters (FAMEs) with hexane (B92381) and analyze by GC with a flame ionization detector (FID).[17]

-

LC-MS/MS for Lipidomics: For detailed molecular species analysis, employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16][18]

Heterologous Expression and Enzyme Assays

-

Cloning: Clone the coding sequence of the DGDG synthase gene into an E. coli expression vector (e.g., pET vectors).[9][19]

-

Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Enzyme Preparation: Harvest the E. coli cells, lyse them, and prepare a membrane fraction by ultracentrifugation.[20]

-

In Vitro DGDG Synthase Assay:

-

Prepare a reaction mixture containing the membrane fraction, MGDG as the acceptor substrate, and UDP-[14C]galactose as the galactose donor in a suitable buffer with Mg2+.[7][20][21]

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding chloroform:methanol.

-

Extract the lipids and separate them by TLC.

-

Visualize the radiolabeled DGDG product by autoradiography or quantify using a scintillation counter.[20]

-

Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

-

Northern Blot Analysis: Separate RNA by gel electrophoresis, transfer to a nylon membrane, and hybridize with a 32P-labeled DNA probe specific for the DGDG synthase gene.[6]

-

Quantitative RT-PCR (qRT-PCR): Synthesize cDNA from RNA and perform real-time PCR using gene-specific primers to quantify transcript levels relative to a housekeeping gene.

Implications for Drug Development and Biotechnology

The crucial role of DGDG synthases in plants, particularly in the context of stress responses like phosphate limitation, makes them interesting targets for agricultural biotechnology. Modulating the expression of these genes could potentially lead to crops with enhanced nutrient use efficiency. Furthermore, as galactolipids from plants and algae have shown various health benefits, understanding and manipulating their biosynthetic pathways could be relevant for the development of novel functional foods and nutraceuticals. While direct drug development targeting these enzymes is less common, inhibitors of galactolipid synthases, such as galvestine-1 (B1261708) (an MGDG synthase inhibitor), serve as valuable chemical tools to study lipid homeostasis and can provide insights into developing specific modulators.[1]

References

- 1. Chemical inhibitors of monogalactosyldiacylglycerol synthases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantae.org [plantae.org]

- 4. DGDG and Glycolipids in Plants and Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. The digalactosyldiacylglycerol (DGDG) synthase DGD1 is inserted into the outer envelope membrane of chloroplasts in a manner independent of the general import pathway and does not depend on direct interaction with monogalactosyldiacylglycerol synthase for DGDG biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Fatplants [fatplants.net]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. enzyme-database.org [enzyme-database.org]

The Subcellular Landscape of Digalactosyl Diglyceride in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of digalactosyl diglyceride (DGDG), a crucial glycerolipid in plant cells. We will delve into its distribution under normal and stress conditions, the intricacies of its biosynthesis and transport, and the experimental methodologies employed to elucidate its location and function.

Quantitative Distribution of DGDG in Plant Cell Organelles

Digalactosyl diglyceride is a cornerstone of membrane structures in plant cells, with its abundance dynamically shifting in response to environmental cues. Under optimal growth conditions, DGDG is predominantly found within the chloroplasts, which are the primary sites of photosynthesis. However, under conditions of phosphate (B84403) limitation, a remarkable redistribution of DGDG to extraplastidic membranes occurs as a phosphate-saving mechanism.

Table 1: Typical DGDG Content in Plant Cell Membranes under Normal Conditions

| Organelle/Membrane | DGDG Content (% of Total Polar Lipids) | Key Functions |

| Chloroplast | ||

| Thylakoid Membranes | ~25%[1] | Stabilization of photosystems, particularly Photosystem II; maintenance of membrane integrity.[2] |

| Inner Envelope | Minor Component | Precursor synthesis and lipid trafficking. |

| Outer Envelope | Site of DGDG synthesis[3][4][5][6] | Gateway for lipid exchange with the cytoplasm. |

| Etioplasts (in dark-grown seedlings) | ||

| Prolamellar Bodies (PLBs) | Constituent lipid | Essential for the regular lattice structure of PLBs.[7] |

| Prothylakoids | High DGDG-to-MGDG ratio | Important for the formation of these lamellar membranes.[7] |

| Non-Photosynthetic Plastids (e.g., in roots) | Present in rudimentary plastids[8] | Role in membrane structure. |

Table 2: Redistribution of DGDG under Phosphate Deprivation

| Organelle/Membrane | DGDG Content | Notes |

| Mitochondria | High concentration (from undetectable under normal conditions)[9][10] | DGDG replaces phospholipids (B1166683) to conserve phosphate. The transferred DGDG originates from the chloroplast.[9][10] |

| Plasma Membrane | Can increase to as high as 70% of total lipids (in oat roots)[11] | Substitution of phospholipids with DGDG to maintain membrane integrity. |

| Extraplastidic Membranes (General) | Significant accumulation[8][12] | A general plant response to phosphate starvation. |

Biosynthesis and Inter-Organelle Transport of DGDG

The synthesis and movement of DGDG within the plant cell is a spatially regulated process, primarily centered around the chloroplast.

The DGDG Biosynthetic Pathway

DGDG is synthesized from its precursor, monogalactosyl diglyceride (MGDG), in the chloroplast envelope. The key enzymes involved are MGDG synthase (MGD1) and DGDG synthases (DGD1 and DGD2). MGD1 is located in the inner envelope membrane, while DGD1 and DGD2 are found in the outer envelope membrane.[3][4][6] This separation of enzymes necessitates the transport of MGDG from the inner to the outer envelope for DGDG synthesis to occur.

Caption: DGDG biosynthesis pathway in the chloroplast envelope.

Inter-Organelle Transport of DGDG

Under normal conditions, DGDG synthesized in the outer chloroplast envelope is transported to the thylakoid membranes. However, during phosphate starvation, DGDG is exported from the chloroplast to other organelles, most notably the mitochondria. Evidence suggests that this transfer may occur at contact sites between the two organelles, rather than through the conventional endomembrane system involving the endoplasmic reticulum and Golgi apparatus.[9] The N-terminal domain of the DGD1 enzyme has been shown to be crucial for the translocation of galactolipids between the envelope membranes.[5][13]

Caption: Inter-organelle transport of DGDG in plant cells.

Experimental Protocols for Determining DGDG Subcellular Localization

A combination of biochemical, genetic, and imaging techniques is employed to determine the subcellular localization of DGDG.

Organelle Fractionation and Lipid Analysis

This is a classical and robust method for quantifying the lipid composition of different cellular compartments.

Experimental Workflow:

Caption: Workflow for organelle fractionation and lipid analysis.

Detailed Steps:

-

Homogenization: Plant tissue (e.g., leaves, roots) is gently homogenized in a buffered medium to break the cell walls while keeping the organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet different cellular components. For instance, a low-speed spin pellets nuclei and cell debris, a subsequent higher-speed spin pellets chloroplasts, and an even higher speed pellets mitochondria.

-

Density Gradient Centrifugation: For higher purity, the crude organelle pellets are further purified on a density gradient (e.g., sucrose or Percoll). Organelles migrate to their isopycnic point in the gradient, allowing for their separation.

-

Lipid Extraction: Total lipids are extracted from the purified organelle fractions using organic solvents, such as a chloroform/methanol mixture.

-

Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to DGDG is identified using standards. The lipid spots are then scraped from the TLC plate, and the fatty acids are transmethylated to fatty acid methyl esters (FAMEs). The FAMEs are then quantified by gas chromatography (GC).

Immunological and Microscopic Techniques

These methods provide in-situ localization of DGDG.

-

Immunolocalization: This technique uses antibodies that specifically recognize DGDG.

-

Tissue Fixation and Sectioning: Plant tissue is fixed and embedded, and thin sections are prepared.

-

Antibody Incubation: The sections are incubated with a primary antibody against DGDG.

-

Secondary Antibody and Visualization: A secondary antibody conjugated to a fluorescent dye or gold particles (for electron microscopy) is used to detect the primary antibody. The localization is then visualized using fluorescence or electron microscopy. Serological methods like agglutination tests with stroma-freed chloroplasts have also been used to demonstrate the presence of DGDG on the surface of thylakoid membranes.[14]

-

-

Fluorescent Lipid Analogs: While not specific to DGDG, fluorescently tagged lipid precursors can be used to trace lipid metabolism and transport within the cell in real-time using confocal microscopy.[15]

Genetic Approaches using Mutants

The use of mutants, particularly those with defects in DGDG synthesis, has been instrumental in understanding the function and importance of DGDG in different membranes.

-

dgd1 Mutants: Arabidopsis thaliana mutants with a knockout of the DGD1 gene exhibit a 90% reduction in DGDG content.[8][16] Characterizing the phenotype of these mutants (e.g., altered chloroplast morphology, dwarfism) and the lipid composition of their organelles provides strong evidence for the role of DGDG in those compartments.

-

Double Mutants: The creation of double mutants (e.g., dgd1 dgd2) can reveal the functions of redundant genes and help to identify alternative biosynthetic pathways.[11]

By integrating data from these diverse experimental approaches, a comprehensive understanding of the subcellular localization and dynamic nature of DGDG in plant cells can be achieved. This knowledge is fundamental for research into plant stress responses, photosynthesis, and membrane biology, and may inform strategies for crop improvement and the development of novel herbicides or plant growth regulators.

References

- 1. Galactolipids not associated with the photosynthetic apparatus in phosphate-deprived plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digalactosyldiacylglycerol Is Required for Stabilization of the Oxygen-Evolving Complex in Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure | MDPI [mdpi.com]

- 4. Biosynthesis of Digalactosyldiacylglycerol in Plastids from 16:3 and 18:3 Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Phosphate deprivation induces transfer of DGDG galactolipid from chloroplast to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphate deprivation induces transfer of DGDG galactolipid from chloroplast to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Diglycosyl Lipids in Photosynthesis and Membrane Lipid Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chloroplast membrane lipid remodeling protects against dehydration by limiting membrane fusion and distortion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Localization of the tri- and digalactosyl diglyceride in the thylakoid membrane with serological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging Plant Lipids with Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Core of the Membrane: A Technical Guide to the Physicochemical Properties and Structural Role of Digalactosyldiacylglycerol (DGDG)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Digalactosyldiacylglycerol (DGDG) is a major structural lipid in the photosynthetic membranes of plants, algae, and cyanobacteria. As a non-phosphorous glycolipid, its unique physicochemical properties are fundamental to the architecture and function of the thylakoid membrane. This technical guide provides an in-depth examination of DGDG's molecular structure, its behavior in lipid bilayers, and its critical role in stabilizing membrane structures, interacting with protein supercomplexes, and responding to environmental stress. We detail key experimental protocols for its analysis and present quantitative data and logical models to offer a comprehensive resource for researchers in lipid biochemistry, membrane biophysics, and plant biology.

Physicochemical Properties of DGDG

Digalactosyldiacylglycerol is a neutral galactolipid, constituting a significant fraction of the lipids found in chloroplast thylakoid membranes, typically around 26-29% of the total lipid content.[1] Its structure and properties are central to its biological function.

Molecular Structure

DGDG consists of a glycerol (B35011) backbone esterified with two fatty acid chains at the sn-1 and sn-2 positions. A disaccharide headgroup, composed of two galactose units linked by an α(1→6) glycosidic bond, is attached to the sn-3 position. This larger, hydrophilic headgroup is a key feature distinguishing it from Monogalactosyldiacylglycerol (MGDG).

Headgroup Characteristics

The digalactosyl headgroup of DGDG is significantly larger and more hydrophilic than the single galactose of MGDG. This confers several important properties:

-

Hydrogen Bonding: The multiple hydroxyl groups on the two galactose residues act as both hydrogen bond donors and acceptors, allowing for extensive hydrogen bonding networks with water and neighboring lipid headgroups.[2] This contributes to a more ordered and stable lipid/water interface.

-

Molecular Shape: Unlike MGDG, which has a conical shape due to its small headgroup relative to its acyl chains, DGDG has a more cylindrical or truncated-cone shape. This fundamental difference in geometry dictates its packing properties within a membrane.

Acyl Chain Composition

The fatty acid composition of DGDG is highly regulated and varies between plant species and in response to environmental conditions. It is predominantly composed of polyunsaturated fatty acids (PUFAs), with α-linolenic acid (18:3) being a major component in many higher plants.[3] This high degree of unsaturation contributes to the fluidity of the thylakoid membrane, which is essential for the rapid diffusion of electron carriers and the dynamic rearrangement of protein complexes.

Phase Behavior and Lipid Interactions

The most critical physicochemical property of DGDG is its propensity to form stable lamellar bilayer phases in aqueous environments.[1][4] This is in stark contrast to MGDG, the most abundant thylakoid lipid, which preferentially forms inverted hexagonal (HII) non-bilayer structures on its own.[1] The interplay between the bilayer-forming DGDG and the non-bilayer-forming MGDG is the cornerstone of thylakoid membrane architecture. The ratio of MGDG to DGDG is therefore a critical determinant of the overall membrane stability and curvature.[4][5]

Role of DGDG in Membrane Structure and Function

DGDG's role extends beyond that of a simple structural component; it is an active participant in creating the unique and highly dynamic environment of the thylakoid membrane.

Stabilization of Bilayer Membranes

The primary role of DGDG is to stabilize the lipid bilayer of the thylakoid membrane. The high concentration of conical MGDG molecules induces significant lateral pressure and curvature stress, which is essential for the dense packing of proteins in the membrane.[6] However, without a counterbalancing force, this would lead to membrane collapse into non-bilayer structures. DGDG's cylindrical shape counteracts this tendency, allowing for the formation of a stable, flat lipid bilayer that can house the photosynthetic machinery.[7] A deficiency in DGDG leads to disordered internal membrane structures and impaired chloroplast development.[8][9][10]

Interaction with Photosynthetic Protein Complexes

DGDG is not just part of the bulk lipid matrix; it is also found as an integral structural component within crystallized photosynthetic supercomplexes.[11][12] X-ray crystallography has identified specific DGDG molecules within Photosystem II (PSII), where they are believed to play crucial roles.[11] Evidence suggests DGDG is essential for the proper folding and assembly of PSII subunits and for stabilizing the oxygen-evolving complex.[11] Its presence within these complexes indicates a specific and vital interaction that is necessary for photosynthetic function.

Involvement in Stress Responses

Plants actively modulate their membrane lipid composition in response to environmental stresses such as drought, salinity, and extreme temperatures.[13] A common adaptive strategy is to increase the DGDG to MGDG ratio.[5][6][14] This increase in the proportion of bilayer-forming lipids is thought to enhance the stability of the thylakoid membrane, protecting the photosynthetic apparatus from damage under adverse conditions.[6][14] Furthermore, during phosphate (B84403) starvation, plants increase DGDG synthesis to replace phospholipids (B1166683) in both plastidial and extraplastidial membranes, thereby conserving phosphate for other essential cellular processes.[12][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding DGDG's composition and its relationship with other thylakoid lipids.

Table 1: Typical Glycerolipid Composition of Thylakoid Membranes

| Lipid Class | Abbreviation | Molar Percentage (%) | Structural Preference |

|---|---|---|---|

| Monogalactosyldiacylglycerol | MGDG | ~50-56% | Non-bilayer (Hexagonal HII) |

| Digalactosyldiacylglycerol | DGDG | ~26-29% | Bilayer (Lamellar) |

| Sulfoquinovosyldiacylglycerol | SQDG | ~10% | Bilayer (Lamellar) |

| Phosphatidylglycerol | PG | ~10% | Bilayer (Lamellar) |

(Data synthesized from sources[1][9][11])

Table 2: Representative Acyl Chain Composition of DGDG in Arabidopsis thaliana

| Fatty Acid (Carbon:Double Bonds) | sn-1 Position (mol %) | sn-2 Position (mol %) |

|---|---|---|

| 16:0 (Palmitic) | ~40 | ~2 |

| 18:0 (Stearic) | ~2 | ~1 |

| 18:1 (Oleic) | ~3 | ~2 |

| 18:2 (Linoleic) | ~7 | ~10 |

| 18:3 (α-Linolenic) | ~48 | ~85 |

(Data representative of typical compositions found in literature[16])

Experimental Protocols

Accurate analysis of DGDG requires careful extraction and separation from other cellular lipids.

Protocol for Total Lipid Extraction from Plant Leaves

This method is based on established protocols like Bligh and Dyer, with modifications to inhibit endogenous lipolytic activity, which is high in plant tissues.[17][18]

-

Sample Collection: Harvest fresh leaf tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Enzyme Inactivation: Transfer the frozen tissue to a glass tube containing 3 mL of pre-heated (75°C) isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT) as an antioxidant.[18] Incubate at 75°C for 15 minutes. This step is critical to denature lipases that can otherwise alter lipid profiles.[18]

-

Homogenization: Cool the sample and homogenize the tissue directly in the isopropanol using a glass rod or tissue homogenizer.

-

Solvent Extraction (Monophasic): Add 1.5 mL of chloroform (B151607) and 0.6 mL of water to the homogenate. Agitate vigorously at room temperature for 1 hour to ensure thorough extraction.[18]

-

Phase Separation: Add 1.5 mL of chloroform and 1.5 mL of 1 M KCl. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.[17]

-

Lipid Collection: The lipids will be in the lower chloroform phase. Carefully collect this lower phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Re-extraction: Add 2 mL of chloroform to the remaining upper phase and tissue debris. Vortex and centrifuge again. Collect the lower phase and combine it with the first extract.

-

Drying: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a small, known volume of chloroform/methanol (2:1, v/v) and store at -20°C under nitrogen.

Separation of DGDG by Thin-Layer Chromatography (TLC)

TLC is a standard method for separating different lipid classes from the total lipid extract.[19]

-

Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate it by heating at 110°C for 1 hour if necessary.

-

Sample Application: Spot the lipid extract onto the TLC plate in a concentrated line or spot using a capillary tube or syringe. Also, spot known DGDG and other lipid standards for identification.

-

Solvent System: Prepare a mobile phase suitable for separating polar lipids. A common system for galactolipids is chloroform/methanol/acetic acid/water (e.g., 85:15:10:3.5, v/v/v/v).

-

Development: Place the TLC plate in a chromatography tank containing the mobile phase. Ensure the tank is saturated with solvent vapor. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and dry it in a fume hood. Visualize the separated lipid spots by staining. Common stains include:

-

Iodine Vapor: Place the plate in a tank with iodine crystals. Lipids appear as yellow/brown spots. (Non-destructive).

-

Primuline (B81338) Spray: Spray with 0.05% primuline in acetone/water (80:20). View under UV light. Lipids fluoresce.

-

Anthrone (B1665570) Reagent: Spray with 0.2% anthrone in concentrated sulfuric acid and heat at 100°C. Glycolipids like DGDG will stain a characteristic color (e.g., reddish-violet).

-

-

Identification and Quantification: Identify the DGDG spot by comparing its retention factor (Rf) to the standard. The spot can be scraped from the plate for further analysis, such as fatty acid profiling.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

To determine the acyl chain composition of DGDG, the fatty acids are converted to fatty acid methyl esters (FAMEs) and analyzed by GC.[17]

-

Transesterification: Scrape the identified DGDG spot from the TLC plate into a glass tube. Add 1 mL of 2.5% H2SO4 in methanol. Add an internal standard (e.g., heptadecanoic acid, 17:0) for quantification.

-

Methylation: Heat the sealed tube at 85°C for 1 hour.

-

FAME Extraction: After cooling, add 1.5 mL of water and 200 µL of hexane (B92381). Vortex vigorously and centrifuge briefly. The FAMEs will partition into the upper hexane layer.

-

GC Analysis: Inject an aliquot of the hexane layer into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Separation: Use a capillary column suitable for FAME separation (e.g., a polar column like BPX70). Run a temperature program that effectively separates the different FAMEs (e.g., start at 140°C, ramp to 220°C).

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times to those of known standards. Quantify the peaks by integrating their areas relative to the internal standard.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to DGDG.

Caption: Molecular structure of Digalactosyldiacylglycerol (DGDG).

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Lipid/water interface of galactolipid bilayers in different lyotropic liquid-crystalline phases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactolipid - Wikipedia [en.wikipedia.org]

- 4. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. plantae.org [plantae.org]

- 11. Digalactosyldiacylglycerol Is Required for Stabilization of the Oxygen-Evolving Complex in Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Drought stress and rehydration affect the balance between MGDG and DGDG synthesis in cowpea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 19. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Digalactosyl Diglyceride in Photosynthetic Electron Transport: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyl diglyceride (DGDG), a major lipid component of the thylakoid membranes in chloroplasts, is indispensable for the optimal functioning of photosynthetic electron transport. Far from being a mere structural component of the lipid bilayer, DGDG actively participates in the stabilization and modulation of the major photosynthetic protein complexes, including Photosystem II (PSII), Photosystem I (PSI), and the cytochrome b6f complex. This technical guide provides an in-depth exploration of the multifaceted functions of DGDG, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular interactions and pathways in which this galactolipid is involved. Deficiencies in DGDG content have been shown to severely impair photosynthetic efficiency, highlighting its importance as a potential target for modulating plant growth and stress tolerance.

Introduction

The thylakoid membranes of chloroplasts are the site of the light-dependent reactions of photosynthesis, a process that converts light energy into chemical energy in the form of ATP and NADPH. These membranes are characterized by a unique lipid composition, dominated by the galactolipids monogalactosyl diglyceride (MGDG) and digalactosyl diglyceride (DGDG). While MGDG is a non-bilayer-forming lipid, DGDG is a bilayer-forming lipid that is crucial for maintaining the structural integrity of the thylakoid membranes.[1] Beyond its structural role, a growing body of evidence demonstrates that DGDG is an active participant in the regulation of photosynthetic electron transport, influencing the stability and function of the embedded protein supercomplexes. This guide will delve into the specific functions of DGDG in relation to Photosystem II, Photosystem I, the cytochrome b6f complex, and the dynamic process of state transitions.

The Function of DGDG in Photosystem II

DGDG is a critical component for the stability and function of Photosystem II (PSII), the water-splitting enzyme of photosynthesis. High-resolution crystal structures of PSII have revealed the presence of several bound DGDG molecules per monomer, indicating a direct and intimate association.[2][3]

Stabilization of the Oxygen-Evolving Complex

The most well-documented role of DGDG in PSII is the stabilization of the oxygen-evolving complex (OEC), the catalytic core responsible for water oxidation. The OEC is shielded by several extrinsic proteins, namely PsbO, PsbU, and PsbV in cyanobacteria, which are essential for its stability and optimal function.[4] Studies on DGDG-deficient mutants of the cyanobacterium Synechocystis sp. PCC 6803 have demonstrated that the absence of DGDG leads to the dissociation of these extrinsic proteins, resulting in a significant reduction in oxygen-evolving activity.[5] Although direct binding of DGDG to these extrinsic proteins has not been observed in crystal structures, it is hypothesized that DGDG influences the conformation of the luminal domains of the core PSII proteins, thereby creating a stable binding pocket for the extrinsic subunits.[6][7]

Quantitative Impact of DGDG Deficiency on PSII Activity

The absence or reduction of DGDG has a quantifiable impact on PSII function. The following table summarizes key findings from studies on DGDG-deficient mutants.

| Organism | Mutant | DGDG Content (% of Wild Type) | PSII Oxygen Evolution Rate (% of Wild Type) | Reference(s) |

| Synechocystis sp. PCC 6803 | dgdA knockout | Undetectable | ~40-50% | [5] |

| Arabidopsis thaliana | dgd1 | ~10% | Virtually unaffected under optimal conditions, but reduced under stress | [8] |

The Role of DGDG in Intersystem Electron Transport and Photosystem I

DGDG's influence extends beyond PSII, affecting the stability of Photosystem I (PSI) and the efficiency of electron transport between the two photosystems.

PSI Stability and Electron Flow

In Arabidopsis thaliana, the dgd1 mutant, which has a severe reduction in DGDG content, exhibits decreased stability of the PSI complex. This instability can lead to a reduced rate of linear electron transport and an increased susceptibility to photoinhibition.

Interaction with the Cytochrome b6f Complex

The cytochrome b6f complex, which mediates electron transfer from PSII to PSI, is also influenced by its lipid environment. While specific DGDG binding sites on the cytochrome b6f complex are not as well-defined as in PSII, the overall lipid composition of the thylakoid membrane, in which DGDG plays a major role, is known to affect the complex's structure and function.[9][10] The fluidity and curvature of the membrane, modulated by the MGDG/DGDG ratio, can impact the diffusion of plastoquinone (B1678516) and plastocyanin, the mobile electron carriers that interact with the cytochrome b6f complex.[11]

DGDG and the Regulation of State Transitions

State transitions are a crucial short-term adaptation mechanism in plants and algae to balance the excitation energy between PSII and PSI in response to changes in light quality. This process involves the reversible phosphorylation of the light-harvesting complex II (LHCII) and its migration between the two photosystems. The phosphorylation is catalyzed by the STN7 kinase, which is activated by the redox state of the plastoquinone (PQ) pool. DGDG is implicated in this regulatory pathway, as DGDG-deficient mutants exhibit an impaired capacity for state transitions.[12] It is proposed that the altered thylakoid membrane architecture in the absence of DGDG affects the interaction between the cytochrome b6f complex and the STN7 kinase, thereby disrupting the signaling cascade that leads to LHCII phosphorylation.[13]

Experimental Protocols

A comprehensive understanding of the function of DGDG in photosynthesis relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Isolation of Thylakoid Membranes

Objective: To isolate intact and functionally active thylakoid membranes from plant leaves.

Materials:

-

Fresh plant leaves (e.g., spinach, pea, or Arabidopsis)

-

Grinding buffer: 0.4 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 5 mM MgCl₂, 2 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA), 10 mM sodium ascorbate.

-

Wash buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 5 mM MgCl₂.

-

Resuspension buffer: 50 mM HEPES-KOH (pH 7.8), 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Harvest fresh leaves and keep them on ice.

-

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through several layers of cheesecloth and miracloth to remove debris.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 4,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll (B73375) concentration spectrophotometrically.

-

Store the thylakoid preparation on ice in the dark and use immediately for functional assays.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To separate intact photosynthetic protein complexes from solubilized thylakoid membranes in their native state.

Materials:

-

Isolated thylakoid membranes.

-

Solubilization buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (β-DM).

-

BN-PAGE gel solutions (gradient of 4-14% acrylamide).

-

Cathode buffer: 50 mM Tricine, 15 mM BisTris (pH 7.0), 0.02% (w/v) Coomassie Brilliant Blue G-250.

-

Anode buffer: 50 mM BisTris-HCl (pH 7.0).

-

Electrophoresis apparatus.

Procedure:

-

Thaw the isolated thylakoid membranes on ice.

-

Adjust the chlorophyll concentration to 1 mg/mL with resuspension buffer.

-

Add an equal volume of solubilization buffer to the thylakoid suspension.

-

Incubate on ice for 10 minutes with gentle mixing to solubilize the membrane proteins.

-

Centrifuge at 18,000 x g for 20 minutes at 4°C to pellet unsolubilized material.

-

Add Coomassie G-250 to the supernatant to a final concentration of 0.25% (from a 5% stock).

-

Load the samples onto the BN-PAGE gel.

-

Run the electrophoresis at 4°C with a constant voltage until the dye front reaches the bottom of the gel.

-

The separated protein complexes can be visualized directly as blue bands.

Measurement of Photosystem II Oxygen Evolution

Objective: To measure the rate of light-dependent oxygen evolution from isolated thylakoid membranes.

Materials:

-

Isolated thylakoid membranes.

-

Assay buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂.

-

Artificial electron acceptor: 1 mM 2,6-dichloro-p-benzoquinone (DCBQ) or 1 mM potassium ferricyanide.

-

Clark-type oxygen electrode.

-

Light source.

Procedure:

-

Calibrate the oxygen electrode with air-saturated water and a zero-oxygen solution (e.g., sodium dithionite).

-

Add assay buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

-

Add the artificial electron acceptor to the chamber.

-

Inject a small aliquot of thylakoid membranes (e.g., 10-20 µg chlorophyll) into the chamber and allow the signal to stabilize in the dark (to measure respiration).

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

The rate of photosynthesis is calculated as the rate of light-dependent oxygen evolution minus the rate of dark respiration.

Chlorophyll Fluorescence Measurements

Objective: To assess the efficiency of PSII photochemistry and the redox state of the primary quinone acceptor, QA.

Materials:

-

Intact leaves or isolated thylakoids.

-

Pulse Amplitude Modulation (PAM) fluorometer.

Procedure (for intact leaves):

-

Dark-adapt the leaf for at least 20 minutes.

-

Measure the minimal fluorescence level (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence level in the dark-adapted state (Fm).

-

The maximal quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

Illuminate the leaf with actinic light to induce photosynthesis.

-

During actinic illumination, the steady-state fluorescence (Fs) is recorded.

-

Apply saturating pulses during actinic illumination to determine the maximal fluorescence in the light-adapted state (Fm').

-

The effective quantum yield of PSII photochemistry is calculated as ΦPSII = (Fm' - Fs) / Fm'.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key roles of DGDG in photosynthetic electron transport.

DGDG's Role in PSII OEC Stabilization

References

- 1. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of oxygen-evolving photosystem II at a resolution of 1.9 Å - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Coupling of Extrinsic Proteins with the Oxygen-Evolving Center in Photosystem II [frontiersin.org]

- 5. chinbullbotany.com [chinbullbotany.com]

- 6. Differences in the Interactions between the Subunits of Photosystem II Dependent on D1 Protein Variants in the Thermophilic Cyanobacterium Thermosynechococcus elongatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirect interactions involving the PsbM or PsbT subunits and the PsbO, PsbU and PsbV proteins stabilize assembly and activity of Photosystem II in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in the composition of the photosynthetic apparatus in the galactolipid-deficient dgd1 mutant of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome b6f complex - Wikipedia [en.wikipedia.org]

- 10. Lipid-Induced Conformational Changes within the Cytochrome b6f Complex of Oxygenic Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Evolutionary Tapestry of Galactolipid Synthesis in Cyanobacteria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of oxygenic photosynthesis is inextricably linked to the biogenesis of thylakoid membranes, of which galactolipids are the principal structural components. This technical guide delves into the evolutionary origins of galactolipid synthesis in cyanobacteria, the progenitors of chloroplasts. We explore the distinct biosynthetic pathways for monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG) in cyanobacteria and contrast them with the pathways in plants. This guide provides a comprehensive overview of the key enzymes involved, their phylogenetic relationships, and the significant role of horizontal gene transfer in shaping these ancient metabolic routes. Furthermore, we present quantitative data on lipid composition, detailed experimental protocols for key research methodologies, and visual representations of the evolutionary and metabolic pathways to serve as a valuable resource for the scientific community.

Introduction

Cyanobacteria, the architects of our planet's oxygenated atmosphere, possess a sophisticated internal membrane system known as thylakoids, where the light-dependent reactions of photosynthesis occur. The structural integrity and function of these membranes are critically dependent on a unique class of lipids: galactolipids. The two major galactolipids, monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), constitute the bulk of the thylakoid lipidome.[1] The endosymbiotic theory posits that chloroplasts in plants and algae evolved from an ancestral cyanobacterium.[2] Intriguingly, while the fundamental role of galactolipids is conserved, the biosynthetic pathways for these lipids, particularly MGDG, have diverged significantly between cyanobacteria and their chloroplast descendants.[3][4] This divergence provides a fascinating case study in metabolic evolution and adaptation. This guide aims to provide a detailed technical examination of the evolutionary origins of galactolipid synthesis in cyanobacteria, offering insights for researchers in fields ranging from evolutionary biology to drug development, where cyanobacterial lipids are of growing interest.

Evolutionary Divergence of Galactolipid Synthesis Pathways

A striking discovery in the study of galactolipid biosynthesis is the existence of two distinct pathways for MGDG synthesis in cyanobacteria and plants, despite their shared evolutionary heritage.[3][5]

The Cyanobacterial Pathway: A Two-Step Process

In most cyanobacteria, MGDG is synthesized via a two-step pathway involving a glucolipid intermediate.[3][4]

-

Synthesis of Monoglucosyldiacylglycerol (MGlcDG): The first step is catalyzed by monoglucosyldiacylglycerol synthase (MGlcDG synthase), encoded by the mgdA gene. This enzyme transfers a glucose moiety from UDP-glucose to diacylglycerol (DAG).[6][7]

-

Epimerization to MGDG: The glucose headgroup of MGlcDG is then converted to a galactose headgroup by the enzyme MGlcDG epimerase, encoded by the mgdE gene, to form MGDG.[3][8]

The Plant/Chloroplast Pathway: A Direct Galactosylation

In contrast, plants and green algae synthesize MGDG in a single step. The enzyme MGDG synthase (MGD) directly transfers a galactose residue from UDP-galactose to DAG.[3][4] This fundamental difference suggests that the ancestral cyanobacterial MGDG synthesis pathway was lost during the evolution of chloroplasts and replaced by a novel mechanism.[9]

DGDG Synthesis: A More Conserved Mechanism

The synthesis of DGDG, the second major galactolipid, is more conserved. In both cyanobacteria and plants, DGDG is formed by the addition of a second galactose unit to MGDG, using UDP-galactose as the sugar donor. However, the enzymes responsible for this reaction are not homologous. In cyanobacteria, this step is catalyzed by DGDG synthase, encoded by the dgdA gene, while in plants, the DGD1 and DGD2 enzymes perform this function.[4][9][10]

Phylogenetic Origins of Galactolipid Synthesis Genes

Phylogenetic analyses have revealed a complex evolutionary history for the genes involved in galactolipid synthesis, marked by instances of horizontal gene transfer (HGT).

-

mgdA (MGlcDG synthase): The cyanobacterial MGlcDG synthase is believed to have originated from an ancestral gene from α-proteobacteria.[3]

-

dgdA (DGDG synthase): The cyanobacterial DGDG synthase likely evolved from a gene related to sqdX, which is involved in the synthesis of the sulfolipid sulfoquinovosyldiacylglycerol (SQDG) in green non-sulfur bacteria.[3]

-

Plant MGDs (MGDG synthase): Plant MGDG synthases show a closer phylogenetic relationship to MGD homologs from anoxygenic phototrophic bacteria, such as Chloroflexi, than to any cyanobacterial counterparts.[5][11] This suggests that the gene for the plant-type MGDG synthase was acquired by the eukaryotic host through HGT from a bacterial lineage other than the cyanobacterial endosymbiont.[4]

-

A Case of Recent HGT in Gloeobacter violaceus: The basal cyanobacterium Gloeobacter violaceus is an exception, possessing a plant-like MGDG synthase. This is considered a result of a more recent horizontal gene transfer event.[9][12]

This complex evolutionary history, with evidence of HGT, challenges a simple, linear inheritance of the galactolipid synthesis pathway from the cyanobacterial endosymbiont to the chloroplast.[13][14][15]

Data Presentation: Quantitative Lipid Composition

The lipid composition of cyanobacteria can vary between species and in response to environmental conditions. The following tables summarize the quantitative data on the galactolipid composition of several key cyanobacterial species.

Table 1: Molar Percentage of Major Lipid Classes in Selected Cyanobacteria

| Cyanobacterium Species | MGDG (mol%) | DGDG (mol%) | SQDG (mol%) | PG (mol%) | Reference(s) |

| Synechocystis sp. PCC 6803 | 59 | 18 | 13 | 10 | [16] |

| Gloeobacter violaceus PCC 7421 | 51 | 24 | 0 | 18 | [8] |

| Synechococcus elongatus PCC 7942 (Control) | ~57 | ~14 | ~14 | ~14 | [5] |

| Synechococcus elongatus PCC 7942 (-Phosphate, 12 days) | ~31 | ~31 | ~31 | ~6 | [5] |

Table 2: Relative Abundance of Major Molecular Species of MGDG and DGDG in Synechocystis sp. PCC 6803 *

| Lipid Species (Fatty Acid Composition) | MGDG (Relative %) | DGDG (Relative %) | Reference(s) |

| 34:3 (18:3/16:0) | High | High | [12] |

| 34:2 (18:2/16:0) | High | High | [12] |

| 34:1 (18:1/16:0) | Moderate | Moderate | [12] |

| 32:1 (16:1/16:0) | Low | Low | [12] |

| 32:0 (16:0/16:0) | Low | Low | [12] |

| *Relative abundance is generalized from published data. Specific percentages can vary with growth conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cyanobacterial galactolipid synthesis.

Protocol for Gene Knockout in Synechocystis sp. PCC 6803

This protocol outlines a general procedure for creating a targeted gene knockout in Synechocystis sp. PCC 6803 via homologous recombination.[1][3][4]

1. Construction of the Knockout Cassette: a. Amplify the upstream and downstream flanking regions (typically 500-1000 bp) of the target gene from Synechocystis sp. PCC 6803 genomic DNA using PCR. b. Clone the upstream and downstream fragments into a suitable vector (e.g., pBluescript) on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or spectinomycin (B156147) resistance gene). c. Verify the final construct by restriction digestion and sequencing.

2. Transformation of Synechocystis sp. PCC 6803: a. Grow a liquid culture of Synechocystis sp. PCC 6803 to mid-log phase (OD730 ≈ 0.5). b. Pellet the cells by centrifugation and resuspend them in fresh BG-11 medium to a final concentration of 109 cells/mL. c. Add the knockout cassette DNA (1-5 µg) to the cell suspension and incubate for 4-6 hours under standard growth conditions. d. Plate the transformation mixture onto BG-11 agar (B569324) plates and incubate for 24-48 hours under low light. e. Overlay the plates with BG-11 agar containing the appropriate antibiotic at a selective concentration.

3. Selection and Segregation of Mutants: a. Incubate the plates under standard growth conditions until antibiotic-resistant colonies appear (typically 1-2 weeks). b. Restreak individual colonies onto fresh selective plates. c. To achieve full segregation of the mutant allele, repeatedly streak colonies onto plates with increasing concentrations of the antibiotic. d. Verify complete segregation of the knockout by PCR using primers that flank the insertion site. The wild-type will produce a smaller PCR product than the mutant.

Protocol for Lipid Extraction and Analysis from Cyanobacteria

This protocol describes a common method for the extraction of total lipids from cyanobacterial cells for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[7][17]

1. Cell Harvesting and Lysis: a. Harvest cyanobacterial cells from a liquid culture by centrifugation. b. Lyophilize the cell pellet to remove all water. c. Resuspend the dried cell pellet in a solvent mixture, typically chloroform (B151607):methanol (B129727) (2:1, v/v). d. Disrupt the cells using bead beating or sonication to ensure complete lipid extraction.

2. Lipid Extraction: a. After cell disruption, add water to the chloroform:methanol mixture to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). b. Vortex the mixture thoroughly and centrifuge to separate the phases. c. The lower chloroform phase, containing the lipids, is carefully collected. d. The extraction is typically repeated on the upper aqueous phase and cell debris to maximize lipid recovery. e. The chloroform extracts are pooled and dried under a stream of nitrogen gas.

3. Fatty Acid Methyl Ester (FAME) Preparation for GC-MS: a. Transesterify the dried lipid extract to convert the fatty acids into fatty acid methyl esters (FAMEs). This is commonly done by incubating the lipid extract in a solution of methanol containing a catalyst such as sulfuric acid or sodium methoxide (B1231860) at an elevated temperature. b. After the reaction, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. c. The hexane (B92381) phase containing the FAMEs is collected and dried over anhydrous sodium sulfate.

4. GC-MS Analysis: a. Analyze the FAMEs by gas chromatography-mass spectrometry. b. The separation of FAMEs is achieved on a suitable capillary column (e.g., a polar column like BPX70). c. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

Visualizing Evolutionary and Metabolic Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex relationships in cyanobacterial galactolipid synthesis.

Caption: Proposed evolutionary origins of galactolipid synthesis genes.

Caption: Comparison of galactolipid synthesis pathways.

Caption: Workflow for cyanobacterial lipid analysis.

Regulation of Galactolipid Synthesis

The synthesis of galactolipids in cyanobacteria is tightly regulated to maintain membrane homeostasis, particularly in response to environmental stress. One of the best-studied examples is the response to phosphate (B84403) starvation.

Under phosphate-limiting conditions, cyanobacteria remodel their membrane lipid composition to conserve phosphorus. The abundance of the major phospholipid, phosphatidylglycerol (PG), decreases, while the synthesis of the non-phosphorus-containing acidic lipid SQDG and the galactolipid DGDG increases.[5][18][19] This lipid substitution is crucial for maintaining the structural and functional integrity of the thylakoid membranes. The ratio of MGDG to DGDG is also altered, which can impact the physical properties of the membrane and the function of embedded photosystems.[5] While the precise signaling pathways that govern this lipid remodeling are still being elucidated, it is clear that cyanobacteria possess sophisticated mechanisms to sense nutrient availability and modulate lipid metabolism accordingly.[20][21]

Conclusion and Future Perspectives

The study of galactolipid synthesis in cyanobacteria offers a compelling window into the evolution of one of life's most fundamental processes: oxygenic photosynthesis. The distinct MGDG synthesis pathway in cyanobacteria compared to plants highlights a fascinating divergence in metabolic evolution following the endosymbiotic event that gave rise to chloroplasts. The role of horizontal gene transfer further underscores the complex, non-linear evolution of these pathways.

For researchers and drug development professionals, a deep understanding of cyanobacterial lipid metabolism is paramount. These organisms are increasingly recognized as a source of novel bioactive compounds, and their lipid composition can be manipulated to enhance the production of valuable molecules. Future research should focus on elucidating the detailed kinetic properties of the cyanobacterial galactolipid synthases, uncovering the intricate signaling networks that regulate their synthesis, and exploring the full diversity of these pathways across the vast phylum of cyanobacteria. Such endeavors will not only enrich our understanding of evolutionary biology but also pave the way for new biotechnological applications.

References

- 1. The Construction of Gene Knockouts in the Cyanobacterium Synechocystis sp. PCC 6803 | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. The construction of gene knockouts in the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Membrane lipid composition of the unusual cyanobacterium Gloeobacter violaceus sp PCC 7421, which lacks sulfoquinovosyl diacylglycerol [umu.diva-portal.org]

- 7. Cyanobacteria Total Lipid Extraction from Cell Pellets [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. The Plasma Membrane of the Cyanobacterium Gloeobacter violaceus Contains Segregated Bioenergetic Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Content of Lipids, Fatty Acids, Carbohydrates, and Proteins in Continental Cyanobacteria: A Systematic Analysis and Database Application [unige.iris.cineca.it]

- 11. Glycolipid composition of the heterocyst envelope of Anabaena sp. PCC 7120 is crucial for diazotrophic growth and relies on the UDP‐galactose 4‐epimerase HgdA - PMC [pmc.ncbi.nlm.nih.gov]